molecular formula C5H10N2S B148885 1,3-Diazepane-2-thione CAS No. 5700-04-9

1,3-Diazepane-2-thione

Cat. No.: B148885
CAS No.: 5700-04-9
M. Wt: 130.21 g/mol
InChI Key: ZLJLVKBAMJHNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diazepane-2-thione: is a heterocyclic compound with the molecular formula C5H10N2S It is a member of the diazepine family, characterized by a seven-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diazepane-2-thione can be synthesized through several methods. One common approach involves the reaction of carbon disulfide with 1,4-diaminobutane . The reaction typically occurs in an organic solvent such as acetone, under mild conditions. The process involves the formation of intermediate products, which eventually cyclize to form the desired this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diazepane-2-thione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted diazepane derivatives with various functional groups.

Scientific Research Applications

1,3-Diazepane-2-thione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-diazepane-2-thione involves its interaction with various molecular targets. The sulfur atom in the compound can form strong bonds with electrophilic centers, while the nitrogen atoms can participate in hydrogen bonding and other interactions. These properties allow the compound to modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    1,3-Diazepane-2-one: Similar structure but with an oxygen atom instead of sulfur.

    1,4-Diazepane: Lacks the sulfur atom and has a different ring structure.

    Thiazoles: Five-membered rings containing sulfur and nitrogen, with different chemical properties.

Uniqueness: 1,3-Diazepane-2-thione is unique due to the presence of both nitrogen and sulfur atoms in a seven-membered ring. This combination imparts distinct chemical reactivity and stability, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.

Properties

IUPAC Name

1,3-diazepane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJLVKBAMJHNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=S)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205609
Record name 1,3-Diazepin-2-thione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5700-04-9
Record name Hexahydro-2H-1,3-diazepine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5700-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diazepin-2-thione, hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diazepin-2-thione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diazepane-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diazepane-2-thione
Reactant of Route 2
1,3-Diazepane-2-thione
Reactant of Route 3
1,3-Diazepane-2-thione
Reactant of Route 4
1,3-Diazepane-2-thione
Reactant of Route 5
1,3-Diazepane-2-thione
Reactant of Route 6
1,3-Diazepane-2-thione
Customer
Q & A

Q1: How does the structure of 1,3-Diazepane-2-thione influence its ability to form hydrogen bonds in metal complexes?

A: The presence of N-H groups in the this compound structure enables it to participate in hydrogen bonding interactions. [, ] In the crystal structures of its metal complexes, N-H···S and/or N-H···I hydrogen bonds are frequently observed. [, ] These interactions contribute to the stability and packing arrangements within the crystal lattice of these compounds.

Q2: Can you describe an instance where this compound was used to synthesize a mixed-metal complex? What is interesting about the resulting structure?

A: In one study, researchers synthesized mixed-metal cluster compounds by reacting (NH(4))(2)[MO(2)S(2)] (M = Mo or W) with KI, CuCl, and this compound in acetone. [] This reaction yielded [MOS(3)(CuDiap)(3)]I (M = Mo or W), which exhibited an incomplete distorted cube MS(3)Cu(3) core. Interestingly, the iodide anion (I-) in the structure is not directly bonded to the copper atoms, setting it apart from previously reported similar complexes. [] This unique arrangement results in discrete ion pairs within the crystal structure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.